![molecular formula C19H19N3O4S B2901029 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-20-2](/img/structure/B2901029.png)
3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a derivative of benzamide and is known for its unique properties that make it an important subject of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound 3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It has been noted that the compound’s structure is influenced by strong n–h···o hydrogen bonds, augmented by c–h···o contacts generating r 2 1 (6) ring motifs and forming chains of molecules along the b axis . These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound’s unusual C–H···π interactions, involving two hydrogen atoms from each of the methyl groups of the 3- and 5-methoxy substituents, link the chains into a three-dimensional network
Advantages and Limitations for Lab Experiments
The advantages of using 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its potential as an anti-cancer agent and pesticide, as well as its unique properties as a building block for the synthesis of novel materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. In medicine, further research is needed to fully understand its potential as an anti-cancer agent and to develop more effective therapies. In agriculture, further research is needed to develop more effective and environmentally friendly pesticides. In material science, further research is needed to explore the potential of this compound as a building block for the synthesis of novel materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves a multi-step process. The starting material for the synthesis is 3,4,5-trimethoxybenzoic acid, which is reacted with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the corresponding amide. The final step involves the reaction of the amide with m-tolylamine to form 3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide.
Scientific Research Applications
3,4,5-trimethoxy-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential as a pesticide. It has been shown to have insecticidal activity against various pests. In material science, this compound has been studied for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11-6-5-7-12(8-11)18-21-22-19(27-18)20-17(23)13-9-14(24-2)16(26-4)15(10-13)25-3/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOLCOZHWPUSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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